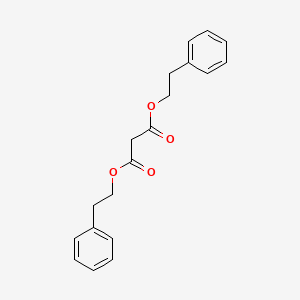
Bis(2-phenylethyl) propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-phenylethyl) propanedioate: is an organic compound that belongs to the class of esters It is characterized by the presence of two phenylethyl groups attached to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-phenylethyl) propanedioate typically involves the esterification of propanedioic acid with 2-phenylethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
Propanedioic acid+2×2-phenylethanol→Bis(2-phenylethyl) propanedioate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-phenylethyl) propanedioate can undergo oxidation reactions, particularly at the benzylic positions of the phenylethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester functional groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethyl groups can participate in nucleophilic substitution reactions, especially at the benzylic positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones at the benzylic positions
Reduction: Formation of bis(2-phenylethyl) propanediol
Substitution: Formation of brominated derivatives at the benzylic positions
Scientific Research Applications
Chemistry: Bis(2-phenylethyl) propanedioate is used as an intermediate in organic synthesis
Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. These compounds may exhibit antimicrobial, antioxidant, and anticancer properties, making them of interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ester functional groups contribute to the formation of cross-linked polymer networks, enhancing the mechanical properties of the resulting materials.
Mechanism of Action
The mechanism of action of bis(2-phenylethyl) propanedioate in biological systems involves its interaction with cellular targets. The phenylethyl groups can interact with hydrophobic pockets in proteins, potentially modulating their activity. Additionally, the ester functional groups may undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Bis(2-phenylethyl) malonate: Similar structure with malonate instead of propanedioate
Bis(2-phenylethyl) succinate: Similar structure with succinate instead of propanedioate
Bis(2-phenylethyl) oxalate: Similar structure with oxalate instead of propanedioate
Uniqueness: Bis(2-phenylethyl) propanedioate is unique due to the presence of the propanedioate moiety, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in synthesis and materials science .
Properties
CAS No. |
92778-42-2 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
bis(2-phenylethyl) propanedioate |
InChI |
InChI=1S/C19H20O4/c20-18(22-13-11-16-7-3-1-4-8-16)15-19(21)23-14-12-17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChI Key |
MEYCZPKWKIUMEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CC(=O)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















